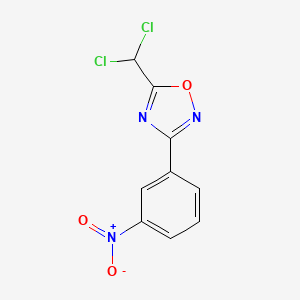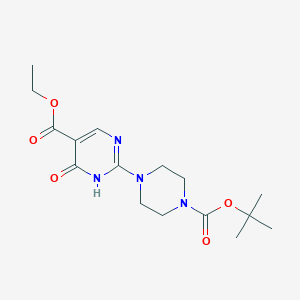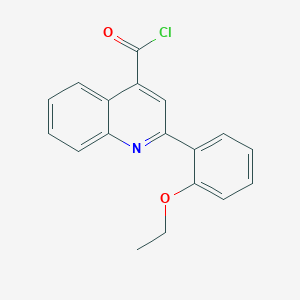
1-(tosylmethyl)-1H-1,2,4-triazole
Overview
Description
1-(Tosylmethyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a tosylmethyl group
Mechanism of Action
Target of Action
1-(Tosylmethyl)-1H-1,2,4-triazole is a synthetic compound that has been used in various chemical reactions
Mode of Action
It’s known that the compound contains a triazole ring, which is a versatile scaffold in medicinal chemistry and is involved in various types of interactions with biological targets . .
Biochemical Pathways
Triazole derivatives have been used in the synthesis of various biologically active compounds, suggesting that they might interact with multiple biochemical pathways
Result of Action
Some studies suggest that triazole derivatives can exhibit various biological activities, including anticancer effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tosylmethyl)-1H-1,2,4-triazole typically involves the use of tosylmethyl isocyanide (TosMIC) as a key reagent. TosMIC undergoes a base-promoted 1,3-dipolar cycloaddition reaction with electron-deficient compounds to form the triazole ring . The reaction conditions often include the use of strong bases such as potassium carbonate (K2CO3) in solvents like dimethyl sulfoxide (DMSO) at low temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Tosylmethyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions to form other heterocyclic compounds.
Oxidation and Reduction Reactions: The triazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Bases: Potassium carbonate (K2CO3), sodium hydride (NaH)
Solvents: Dimethyl sulfoxide (DMSO), ethanol (EtOH)
Oxidizing Agents: Hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4)
Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-(Tosylmethyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tosylmethyl isocyanide (TosMIC): A precursor in the synthesis of 1-(tosylmethyl)-1H-1,2,4-triazole.
1,2,4-Triazole: The parent compound without the tosylmethyl substitution.
Other Tosyl-Substituted Heterocycles: Compounds like tosylmethyl imidazole and tosylmethyl oxazole.
Uniqueness: this compound is unique due to its combination of the triazole ring and the tosylmethyl group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of various bioactive and industrially relevant compounds .
Properties
IUPAC Name |
1-[(4-methylphenyl)sulfonylmethyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-9-2-4-10(5-3-9)16(14,15)8-13-7-11-6-12-13/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDRJTORNKZFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393490.png)
